2,5-ジメチルイミダゾール-4-カルボン酸

説明

Synthesis Analysis

The synthesis of imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, has been a topic of recent research . One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . Another approach is a one-pot, metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

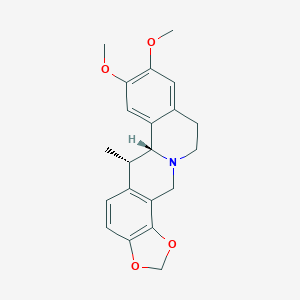

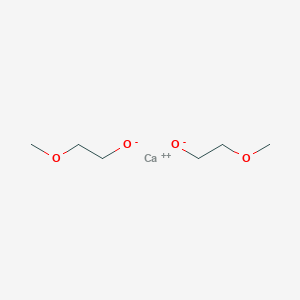

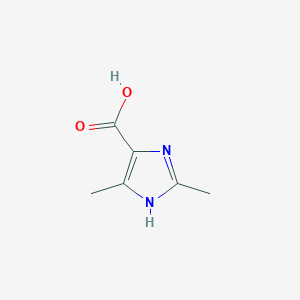

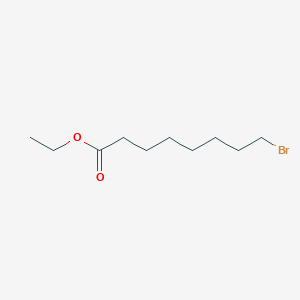

The molecular structure of 2,5-Dimethylimidazole-4-carboxylic acid includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains two methyl groups and a carboxylic acid group .Chemical Reactions Analysis

Imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, are key components in a variety of functional molecules and have a wide range of applications . They are involved in various chemical reactions, including those that form one of the heterocycle’s core bonds . The reaction mechanisms often involve nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylimidazole-4-carboxylic acid include a molecular weight of 140.14 g/mol and a molecular formula of C6H8N2O2. Other specific properties such as acidity, moisture, amino acid nitrogen, saccharification, liquefaction, protease activity, fermenting ability, and esterifying ability were not found in the search results.科学的研究の応用

医薬品用途

2,5-ジメチルイミダゾール-4-カルボン酸: は、生物活性分子の合成において重要な役割を果たす、汎用性の高い複素環式化合物です。 その誘導体は、抗癌剤、抗炎症剤、抗菌剤、抗ウイルス剤など、さまざまな薬理作用を持つ薬物の開発によく用いられています 。この化合物は、複雑な分子構造のビルディングブロックとして機能するため、創薬研究において非常に価値があります。

農薬合成

農薬業界では、このイミダゾール誘導体は、選択的な植物成長調整剤、殺菌剤、除草剤、治療剤として機能する化合物を合成するために使用されます 。その構造モチーフは、作物の保護と収量向上に役立つ化学物質の合成に不可欠です。

触媒

2,5-ジメチルイミダゾール-4-カルボン酸のイミダゾール環は、特にN-ヘテロ環カルベン(NHC)の生成における触媒として用いられています 。NHCは、さまざまな化学反応を促進する触媒複合体の配位子として使用され、この化合物は有機金属化学の分野で重要です。

機能性材料

この化合物の誘導体は、機能性材料の開発の可能性についても研究されています 。これらの材料は、エレクトロニクス、フォトニクス、エネルギー貯蔵など、さまざまな技術分野で独自の特性と用途を持っています。

太陽電池用染料

イミダゾールコアは、太陽電池で使用される染料の合成において不可欠です 。これらの染料は、太陽光を吸収して電気エネルギーに変換するように設計されており、イミダゾール誘導体の構造的多様性により、光の吸収特性を最適化することができます。

光学用途

イミダゾール誘導体の光学用途に関する研究は発展しており、2,5-ジメチルイミダゾール-4-カルボン酸は、新しい光学材料の開発における重要な構成要素となっています 。これらの材料は、ディスプレイ、センサー、および光の操作に依存するその他のデバイスで使用されます。

合成化学

最後に、2,5-ジメチルイミダゾール-4-カルボン酸は、多成分反応による複雑な分子の構築のための合成化学において基本的なものです 。その反応性とさまざまな官能基との適合性は、合成化学者のツールキットにおける貴重な構成要素となっています。

将来の方向性

The development of imidazole- and benzimidazole-based drugs, including potentially 2,5-Dimethylimidazole-4-carboxylic acid, is an active and attractive area of research . The versatility and utility of these compounds in a number of areas make the synthesis of imidazoles both highly topical and necessary . Future research will likely continue to explore novel methods for the regiocontrolled synthesis of substituted imidazoles .

作用機序

Target of Action

Imidazole compounds, including 2,5-Dimethylimidazole-4-carboxylic acid, are known to interact with a variety of biological targets. These targets include enzymes, receptors, and other proteins that play crucial roles in various biochemical processes . .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction between 2,5-Dimethylimidazole-4-carboxylic acid and its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

Imidazole compounds are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These pathways could include those involved in inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with imidazole compounds , it is likely that 2,5-Dimethylimidazole-4-carboxylic acid could have diverse effects depending on the specific targets and pathways it interacts with.

特性

IUPAC Name |

2,5-dimethyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXKYDAPVGBFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233187 | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-24-3 | |

| Record name | 2,4-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)